Phosphoric acid,esters,1,4-phenylene tetraphenyl ester
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Overview
Description
Tetraphenyl-1,4-phenylene bis(phosphate) is an organophosphorus compound known for its flame-retardant properties. It is widely used in various industrial applications due to its ability to inhibit or resist the spread of fire. The compound’s molecular structure consists of a central phenylene group flanked by two phosphate groups, each bonded to two phenyl rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraphenyl-1,4-phenylene bis(phosphate) can be synthesized through the reaction of phenol with phosphorus oxychloride in the presence of a base such as pyridine. The reaction typically proceeds as follows:
Step 1: Phenol reacts with phosphorus oxychloride to form diphenyl chlorophosphate.
Step 2: Diphenyl chlorophosphate further reacts with phenol to yield tetraphenyl-1,4-phenylene bis(phosphate).
The reaction conditions often involve maintaining a temperature range of 50-70°C and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of tetraphenyl-1,4-phenylene bis(phosphate) is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations. The process may involve continuous or batch processing, depending on the scale of production. The final product is purified through recrystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Tetraphenyl-1,4-phenylene bis(phosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate groups to phosphine oxides.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Tetraphenyl-1,4-phenylene bis(phosphate) has numerous applications in scientific research:
Chemistry: Used as a flame retardant in polymers and resins.
Biology: Investigated for its potential effects on biological systems and its role as a flame retardant in biological materials.
Medicine: Studied for its potential use in drug delivery systems due to its stability and compatibility with various pharmaceutical compounds.
Industry: Widely used in the production of flame-retardant materials, including textiles, plastics, and electronic components.
Mechanism of Action
The flame-retardant properties of tetraphenyl-1,4-phenylene bis(phosphate) are attributed to its ability to form a protective char layer on the surface of materials when exposed to heat. This char layer acts as a barrier, preventing the spread of flames and reducing the release of flammable gases. The compound’s molecular targets include the polymer matrix, where it interacts with the polymer chains to enhance thermal stability.
Comparison with Similar Compounds
Tetraphenyl-1,4-phenylene bis(phosphate) can be compared with other flame retardants such as:
Triphenyl phosphate: Similar in structure but with one less phenyl group, making it less effective in some applications.
Resorcinol bis(diphenyl phosphate): Another flame retardant with a different central structure, offering different thermal stability and flame-retardant properties.
Tetraphenyl-1,4-phenylene bis(phosphate) is unique due to its high thermal stability and effectiveness in forming a protective char layer, making it a preferred choice in high-performance applications.
Properties
CAS No. |
51732-57-1 |
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Molecular Formula |
C30H20O8P2-4 |
Molecular Weight |
570.4 g/mol |
IUPAC Name |
(2,3,5,6-tetraphenyl-4-phosphonatooxyphenyl) phosphate |
InChI |
InChI=1S/C30H24O8P2/c31-39(32,33)37-29-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)30(38-40(34,35)36)28(24-19-11-4-12-20-24)27(29)23-17-9-3-10-18-23/h1-20H,(H2,31,32,33)(H2,34,35,36)/p-4 |
InChI Key |
NUOPWMXKKDSBEN-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2OP(=O)([O-])[O-])C3=CC=CC=C3)C4=CC=CC=C4)OP(=O)([O-])[O-])C5=CC=CC=C5 |
Origin of Product |
United States |
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